molecular formula C17H17N3O B14879181 N-(3-Imidazo[1,2-a]pyridin-2-yl-phenyl)-isobutyramide

N-(3-Imidazo[1,2-a]pyridin-2-yl-phenyl)-isobutyramide

Cat. No.: B14879181
M. Wt: 279.34 g/mol
InChI Key: YBXQUQZIYFPVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide consists of an imidazo[1,2-a]pyridine ring fused to a phenyl ring, which is further connected to an isobutyramide group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide typically involves the reaction of 2-aminopyridine with an appropriate bromoketone under specific conditions. The reaction proceeds through a tandem cyclization and bromination process, often facilitated by reagents such as tert-butyl hydroperoxide (TBHP) and iodine (I2) in solvents like toluene or ethyl acetate . The reaction conditions are generally mild and metal-free, making the process efficient and environmentally friendly.

Industrial Production Methods: In an industrial setting, the production of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring or the imidazo[1,2-a]pyridine ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine-based structure and exhibit comparable biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring and are used in similar applications.

Uniqueness: N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide is unique due to its specific substitution pattern and the presence of the isobutyramide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide

InChI

InChI=1S/C17H17N3O/c1-12(2)17(21)18-14-7-5-6-13(10-14)15-11-20-9-4-3-8-16(20)19-15/h3-12H,1-2H3,(H,18,21)

InChI Key

YBXQUQZIYFPVLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.